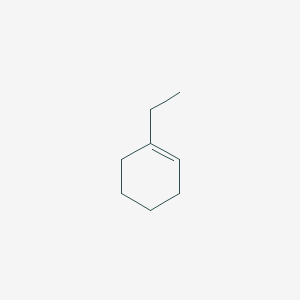

1-Ethylcyclohexene

説明

Significance of Cyclic Alkenes in Mechanistic Studies

Cyclic alkenes, such as cyclohexene and its derivatives, are invaluable tools for the study of reaction mechanisms. Their constrained ring structures limit conformational flexibility, which in turn provides a clearer stereochemical outcome for various reactions. This allows for detailed investigation into the stereoselectivity and regioselectivity of chemical transformations.

The double bond in cyclic alkenes is a site of high reactivity, readily undergoing addition reactions. The study of these reactions in cyclic systems helps elucidate the nature of intermediates, such as carbocations and halonium ions, and the stereochemical course of their formation and subsequent reactions. For instance, the anti-addition of bromine to a cyclohexene derivative provides classic evidence for a bromonium ion intermediate.

Furthermore, the rigid framework of cyclic alkenes allows for the examination of steric effects on reaction rates and pathways. The accessibility of the double bond to incoming reagents is influenced by the size and position of substituents on the ring, providing insights into steric hindrance.

Contextualizing 1-Ethylcyclohexene within Modern Cycloalkene Research

This compound, with its ethyl substituent on the double bond, presents a more complex system than unsubstituted cyclohexene. cymitquimica.com This substitution pattern influences the electronic and steric properties of the double bond, making it a key substrate in contemporary research. cymitquimica.com

Modern research on this compound and related substituted cycloalkenes often focuses on:

Asymmetric Catalysis: Developing catalysts that can stereoselectively transform the prochiral this compound into chiral products. This is crucial for the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals.

Novel Reaction Methodologies: Exploring new reagents and reaction conditions to achieve novel transformations of the double bond in this compound. This includes the development of greener and more efficient synthetic methods. nih.gov

Mechanistic Investigations: Utilizing advanced computational and spectroscopic techniques to gain a deeper understanding of the reaction pathways involving this compound. researchgate.net This includes studying the kinetics and thermodynamics of reactions to elucidate transition states and reaction intermediates. researchgate.net

The reactivity of this compound is characteristic of a tri-substituted alkene. It can undergo a variety of addition reactions, including:

Hydrogenation: In the presence of a catalyst such as palladium on carbon (Pd/C), this compound is reduced to ethylcyclohexane. brainly.compearson.com

Halogenation: Reaction with bromine (Br₂) typically leads to the formation of a dibromo-substituted cyclohexane. brainly.comvaia.com

Hydrohalogenation: The addition of hydrogen halides, such as hydrogen iodide (HI), proceeds via a carbocation intermediate, leading to the formation of 1-ethyl-1-iodocyclohexane. vaia.com

Hydration: Acid-catalyzed hydration results in the formation of 1-ethylcyclohexanol, following Markovnikov's rule where the hydroxyl group adds to the more substituted carbon of the double bond. brainly.comvaia.com

Ozonolysis: Cleavage of the double bond with ozone, followed by a workup, can yield a dicarbonyl compound. masterorganicchemistry.com

These reactions highlight the versatility of this compound as a starting material in organic synthesis. ontosight.ai

Historical Development and Evolution of Research on Substituted Cyclohexenes

The study of substituted cyclohexenes has evolved significantly over the past century. Early research in the 20th century, pioneered by chemists like Christopher Ingold, laid the groundwork for understanding reaction mechanisms in organic chemistry, including those involving alkenes. murov.info The development of the Diels-Alder reaction in 1928 by Otto Diels and Kurt Alder provided a powerful method for synthesizing substituted cyclohexene rings. murov.info

The mid-20th century saw the advent of powerful analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which allowed for the detailed characterization of reaction products and intermediates. murov.info This spurred further research into the stereochemistry and regiochemistry of reactions involving substituted cyclohexenes.

In recent decades, the focus has shifted towards developing highly selective and efficient synthetic methods. The rise of organometallic catalysis has provided new avenues for the functionalization of substituted cyclohexenes. Furthermore, computational chemistry has become an indispensable tool for predicting and understanding the reactivity of these molecules. researchgate.net The synthesis of highly substituted cyclohexenes, once a significant challenge due to steric hindrance, has been made more accessible through the development of novel catalyst systems. ucla.edu

Interactive Data Tables

Below are interactive tables summarizing key properties and reactions of this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₄ nih.gov |

| Molecular Weight | 110.20 g/mol nih.gov |

| Boiling Point | ~132 °C ontosight.ai |

| Melting Point | ~-90 °C ontosight.ai |

| CAS Number | 1453-24-3 nih.gov |

| IUPAC Name | This compound nih.gov |

| SMILES | CCC1=CCCCC1 nih.gov |

Table 2: Selected Reactions of this compound

| Reagent(s) | Major Product | Reaction Type |

| H₂ / Pd-C | Ethylcyclohexane brainly.compearson.com | Hydrogenation pearson.com |

| Br₂ / H₂O | 1-bromo-2-ethylcyclohexanol brainly.com | Halohydrin Formation |

| H₂SO₄ / H₂O | 1-ethylcyclohexanol brainly.comvaia.com | Acid-Catalyzed Hydration vaia.com |

| HCl / H₂O₂ | 2-chloroethylcyclohexane brainly.com | Electrophilic Addition |

| HI | 1-ethyl-1-iodocyclohexane vaia.com | Hydrohalogenation |

特性

IUPAC Name |

1-ethylcyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14/c1-2-8-6-4-3-5-7-8/h6H,2-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFVMAGPISVKRAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60162971 | |

| Record name | 1-Ethylcyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60162971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [ChemSampCo MSDS] | |

| Record name | 1-Ethylcyclohexene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13466 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1453-24-3 | |

| Record name | 1-Ethylcyclohexene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1453-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethylcyclohexene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001453243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethylcyclohexene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74155 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Ethylcyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60162971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethylcyclohexene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.475 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1-ethylcyclohexene and Its Derivatives

Catalytic Alkylation Approaches to Cyclohexene Rings

Catalytic alkylation presents a direct method for the introduction of an ethyl group onto a cyclohexene scaffold. This approach, primarily revolving around Friedel-Crafts type reactions, utilizes various catalysts to facilitate the formation of the carbon-carbon bond.

Role of Catalysts in Regioselective Ethyl Group Introduction

The regioselective introduction of an ethyl group to form 1-ethylcyclohexene is a significant challenge due to the potential for multiple alkylation products and rearrangements. The choice of catalyst is paramount in directing the reaction towards the desired isomer. Strong Lewis acids, such as aluminum chloride (AlCl₃) and ferric chloride (FeCl₃), are traditionally employed to activate the alkylating agent, typically an ethyl halide. wikipedia.orgpw.live These catalysts facilitate the formation of an electrophilic carbocation or a highly polarized complex that is then attacked by the nucleophilic cyclohexene ring. lhsciencemansa.org

Solid acid catalysts, including zeolites and sulfonated resins like Amberlyst-15, have emerged as more environmentally benign and reusable alternatives. wikipedia.orgunive.it Zeolites, with their well-defined pore structures, can offer shape selectivity, potentially favoring the formation of specific isomers. wikipedia.org For instance, in the alkylation of phenol with cyclohexene, nanocrystalline hierarchical ZSM-5 and nanocrystalline Beta zeolite have demonstrated high activity and selectivity, influencing the product distribution. yale.edu While not a direct synthesis of this compound, these studies highlight the potential of tailored solid acids to control regioselectivity in the alkylation of cyclic systems. The acidity of the catalyst, whether Brønsted or Lewis, and its strength are critical factors. For example, in the alkylation of phenol with cyclohexene, a comparison between the sulfonated resin Amberlyst-15 and methanesulfonic acid (CH₃SO₃H) showed different selectivities, with the solid acid exhibiting a more constant ortho/para ratio. unive.it

Mechanism of Alkylation Reactions for Alkene Formation

The mechanism of acid-catalyzed alkylation of an alkene like cyclohexene with an ethylating agent, such as an ethyl halide, generally proceeds through a Friedel-Crafts alkylation pathway. pw.live The reaction is initiated by the interaction of the ethyl halide with a Lewis acid catalyst (e.g., AlCl₃), leading to the formation of an ethyl carbocation or a highly polarized complex. lhsciencemansa.orglibretexts.org

The key steps are as follows:

Formation of the Electrophile: The Lewis acid abstracts the halide from the ethyl halide to generate a reactive ethyl cation (CH₃CH₂⁺) or a polarized complex. lhsciencemansa.org

Electrophilic Attack: The electron-rich π-bond of the cyclohexene ring acts as a nucleophile, attacking the ethyl cation. This results in the formation of a new carbon-carbon bond and a secondary carbocation on the cyclohexene ring.

Proton Elimination: A base, which could be the counter-ion of the catalyst (e.g., AlCl₄⁻) or another molecule in the reaction mixture, abstracts a proton from a carbon adjacent to the carbocation. The elimination of this proton forms the double bond, yielding this compound. libretexts.org

A significant challenge in Friedel-Crafts alkylations is the potential for carbocation rearrangements to form more stable carbocations. pw.live However, with a simple ethyl group, this is not a primary concern. Another limitation is polyalkylation, where the initial product, being more nucleophilic than the starting material, can undergo further alkylation. pw.live Controlling reaction conditions such as temperature, reaction time, and the ratio of reactants is crucial to minimize these side reactions.

Dehydration Reactions of Ethylcyclohexanols

The dehydration of ethylcyclohexanols is a common and effective method for the synthesis of this compound. This elimination reaction typically follows Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. wpmucdn.comlibretexts.orgorganicchemistrytutor.com Thus, dehydration of 1-ethylcyclohexanol is expected to yield primarily this compound.

Stereoelectronic Effects in Alcohol Dehydration to Olefins

The stereochemical arrangement of the leaving group (the protonated hydroxyl group) and the abstracted proton plays a crucial role in the mechanism and outcome of the dehydration reaction, a concept known as stereoelectronic effects. These effects are particularly evident in E2 elimination reactions, which require an anti-periplanar arrangement of the departing proton and the leaving group. pearson.com

In the context of cyclohexanol derivatives, this translates to a requirement for both the proton and the leaving group to be in axial positions for the E2 mechanism to proceed efficiently. pearson.com While acid-catalyzed dehydrations of secondary and tertiary alcohols often proceed through an E1 mechanism involving a carbocation intermediate, where stereoelectronic constraints are relaxed, an E2 pathway can compete, especially with certain substrates and conditions. libretexts.orgacs.org

For instance, studies on the dehydration of cis- and trans-2-methylcyclohexanol have shown that the stereochemistry of the starting alcohol can significantly influence the product distribution, especially under basic conditions that favor the E2 mechanism. pearson.comresearchgate.netvaia.com The cis-isomer, which can more readily achieve the required anti-periplanar geometry for elimination to form 1-methylcyclohexene, often reacts faster or with higher selectivity for the Zaitsev product compared to the trans-isomer. acs.orgresearchgate.net Similar stereoelectronic considerations would apply to the dehydration of cis- and trans-2-ethylcyclohexanol, influencing the regioselectivity of the elimination.

Optimization of Reaction Conditions for Isomer Selectivity

Achieving high selectivity for this compound over other possible isomers, such as 3-ethylcyclohexene or ethylidenecyclohexane, is a key objective in the dehydration of ethylcyclohexanols. The reaction conditions, including the choice of acid catalyst, temperature, and reaction time, must be carefully optimized.

Commonly used acid catalysts for dehydration include strong mineral acids like sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄). libretexts.orggordon.edu The reaction is often heated to drive the equilibrium towards the alkene product by distilling it off as it forms. gordon.edu

The product distribution is influenced by whether the reaction is under thermodynamic or kinetic control. ucsb.edu High temperatures and longer reaction times tend to favor the most thermodynamically stable product, which is typically the most substituted alkene (Zaitsev's product). organicchemistrytutor.comucsb.edu For the dehydration of 1-ethylcyclohexanol, this compound is the predicted major product according to Zaitsev's rule. organicchemistrytutor.com

The choice of catalyst can also affect selectivity. For example, in the dehydration of 2-methylcyclohexanol, phosphoric acid is reported to give 1-methylcyclohexene as the major product, while heterogeneous catalysts like aluminum oxide can lead to a mixture of isomers. ucsb.edu This suggests that by selecting the appropriate catalyst and reaction conditions, the formation of this compound from the corresponding ethylcyclohexanol can be maximized.

Regioselective and Stereoselective Synthesis of this compound Precursors

The controlled synthesis of specific ethylcyclohexanol isomers serves as a powerful indirect route to this compound. By preparing a precursor alcohol with the desired stereochemistry, subsequent dehydration can be more selective.

A primary method for synthesizing 1-ethylcyclohexanol is the Grignard reaction between cyclohexanone and an ethylmagnesium halide (e.g., ethylmagnesium chloride). This nucleophilic addition reaction specifically places the ethyl group and the hydroxyl group on the same carbon atom, yielding the tertiary alcohol precursor to this compound.

For the synthesis of other ethylcyclohexanol isomers, such as 2-ethylcyclohexanol, hydroboration-oxidation of this compound is a key reaction. This two-step process results in the anti-Markovnikov addition of water across the double bond, placing the hydroxyl group on the less substituted carbon. uzh.chaakash.ac.inlibretexts.org The hydroboration step is stereospecific, involving a syn-addition of the borane and hydrogen across the double bond. yale.edulibretexts.org This allows for the synthesis of specific diastereomers of 2-ethylcyclohexanol, which can then be used in dehydration studies to investigate stereoelectronic effects on isomer formation.

The ability to synthesize specific precursors with high regioselectivity and stereoselectivity is crucial for producing this compound with high purity, especially when trying to avoid the formation of isomeric byproducts.

Novel Synthetic Routes via Cycloaddition or Elimination Reactions

The synthesis of this compound and its substituted analogs can be achieved through various modern organic chemistry strategies. Among the most powerful are cycloaddition and elimination reactions, which offer distinct pathways to construct the target carbon-carbon double bond with considerable control over regiochemistry and stereochemistry.

Cycloaddition Reactions

Cycloaddition reactions are processes in which two or more unsaturated molecules combine to form a cyclic adduct, constructing multiple bonds in a single step. The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of six-membered ring synthesis and can be adapted to produce substituted cyclohexenes.

Diels-Alder Reaction: This reaction involves the combination of a conjugated diene (a 4π-electron system) and a dienophile (a 2π-electron system) to form a cyclohexene derivative. nih.gov The versatility of this reaction allows for the synthesis of complex this compound derivatives by carefully selecting the diene and dienophile. For instance, a diene such as 1,3-butadiene can react with an ethyl-substituted dienophile to create the core this compound structure. fishersci.ca The reaction is thermally allowed and proceeds in a concerted fashion, making it highly stereospecific. nih.gov Electron-withdrawing groups on the dienophile and electron-donating groups on the diene typically accelerate the reaction.

Elimination Reactions

Elimination reactions provide a complementary approach, forming the double bond by removing two substituents from adjacent carbon atoms. Several classic and modern elimination methods are employed to synthesize this compound, often with high yield and selectivity.

Dehydration of 1-Ethylcyclohexanol: A robust and common method for preparing this compound is the acid-catalyzed dehydration of 1-ethylcyclohexanol. The alcohol precursor is readily synthesized via the Grignard reaction, where cyclohexanone is treated with an ethylmagnesium halide like ethylmagnesium bromide. wikipedia.org The subsequent elimination of water from the tertiary alcohol, typically using an acid catalyst such as sulfuric or phosphoric acid, follows Zaitsev's rule. lumenlearning.comlibretexts.org This rule predicts that the major product will be the more substituted, and therefore more thermodynamically stable, alkene. masterorganicchemistry.com In this case, this compound is favored over its isomer, ethylidenecyclohexane. libretexts.org

Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: These olefination reactions are highly valued for their ability to form a carbon-carbon double bond at a precise location, offering excellent regiocontrol.

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a phosphorane). While reacting cyclohexanone with ethylidenetriphenylphosphorane would yield the exocyclic isomer ethylidenecyclohexane, the Wittig reaction is a powerful tool for creating specific alkene derivatives that might be difficult to access otherwise. nih.govnih.gov The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct. atamanchemicals.com

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs phosphonate-stabilized carbanions. wikipedia.org These carbanions are generally more nucleophilic than the corresponding ylides and react with aldehydes and ketones to produce alkenes, often with a strong preference for the (E)-isomer. A key advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble, simplifying purification compared to the Wittig reaction.

Dehydrohalogenation of Alkyl Halides (E2 Elimination): The E2 (bimolecular elimination) reaction is a stereospecific method for synthesizing alkenes from alkyl halides using a strong base. lumenlearning.com The reaction requires an anti-periplanar arrangement between the hydrogen to be removed and the halogen leaving group. This conformational requirement on a cyclohexane ring means that both the hydrogen and the leaving group must typically occupy axial positions. This stereochemical constraint allows for the selective formation of specific alkene isomers based on the starting material's configuration.

Table of Synthetic Methodologies

| Reaction Type | Starting Material(s) | Key Reagents/Catalyst | Product(s) | Key Findings/Selectivity |

|---|---|---|---|---|

| Diels-Alder Cycloaddition | 1,3-Butadiene + Ethyl-substituted alkene (dienophile) | Heat | This compound derivative | Forms a six-membered ring in a single, stereospecific step. nih.gov |

| Dehydration of Alcohol (E1) | 1-Ethylcyclohexanol | H₂SO₄ or H₃PO₄ (acid catalyst), Heat | This compound (major), Ethylidenecyclohexane (minor) | Follows Zaitsev's rule, favoring the more substituted and stable alkene. libretexts.orgmasterorganicchemistry.com |

| Wittig Reaction | Cyclohexanone + Ethylidenetriphenylphosphorane | - | Ethylidenecyclohexane, Triphenylphosphine oxide | Offers precise regiocontrol for placing the double bond, yielding the exocyclic alkene in this case. nih.govnih.gov |

| Horner-Wadsworth-Emmons | Cyclohexanone + Phosphonate ester carbanion | Base (e.g., NaH) | Substituted alkene | A modification of the Wittig reaction with easier byproduct removal. wikipedia.org |

| Dehydrohalogenation (E2) | 1-Halo-1-ethylcyclohexane or 1-Halo-2-ethylcyclohexane | Strong, non-nucleophilic base (e.g., KOtBu) | This compound | Requires a specific anti-periplanar stereochemistry for the H and leaving group. lumenlearning.com |

Detailed Investigation of 1-ethylcyclohexene Reactivity and Reaction Mechanisms

Electrophilic Addition Reactions Across the Carbon-Carbon Double Bond

The double bond in 1-ethylcyclohexene is a region of high electron density, making it susceptible to attack by electrophiles. This reactivity is the basis for a variety of addition reactions.

Hydrogenation Reactions: Catalytic Protocols and Stereochemical Outcomes

The catalytic hydrogenation of this compound involves the addition of hydrogen (H₂) across the double bond, resulting in the formation of ethylcyclohexane. pearson.comaskfilo.com This reaction is typically carried out in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni). pearson.comlibretexts.org The process is a heterogeneous catalytic reaction, occurring on the surface of the solid metal catalyst. libretexts.org

The mechanism involves the adsorption of both the hydrogen gas and the alkene onto the catalyst surface. libretexts.orgmsu.edu The H-H bond is cleaved, and the hydrogen atoms are added to the same face of the double bond, a process known as syn addition. pearson.comlibretexts.orglibretexts.org In the case of this compound, this syn addition leads to the formation of cis-1-ethyl-2-deuteriocyclohexane if deuterium (D₂) is used. However, with hydrogen (H₂), the product is simply ethylcyclohexane, as no new stereocenters are created. pearson.commasterorganicchemistry.com

Table 1: Catalytic Hydrogenation of this compound

| Reactant | Reagents | Product | Stereochemistry |

|---|

Hydrohalogenation Pathways: Regioselectivity Based on Markovnikov's Rule and Carbocation Intermediates

The addition of hydrogen halides (HX), such as hydrogen bromide (HBr), to this compound is a classic example of an electrophilic addition reaction that follows Markovnikov's rule. pressbooks.pubmasterorganicchemistry.com This rule states that in the addition of HX to an unsymmetrical alkene, the hydrogen atom adds to the carbon of the double bond that has the greater number of hydrogen atoms, while the halide adds to the more substituted carbon. libretexts.orgpearson.com

The reaction proceeds through a two-step mechanism. pressbooks.pub

Protonation of the alkene : The π electrons of the double bond attack the electrophilic hydrogen of HBr, forming a carbocation intermediate and a bromide ion. masterorganicchemistry.com With this compound, this protonation can lead to two possible carbocations: a tertiary carbocation at C1 or a secondary carbocation at C2. The tertiary carbocation is significantly more stable due to the electron-donating inductive effect and hyperconjugation from the attached alkyl groups. pressbooks.puborganicchemistrytutor.com Therefore, the formation of the tertiary carbocation is the favored pathway. pressbooks.publibretexts.org

Nucleophilic attack : The bromide ion then acts as a nucleophile and attacks the electrophilic tertiary carbocation, forming the major product, 1-bromo-1-ethylcyclohexane. pressbooks.pubmasterorganicchemistry.com

The formation of the more stable carbocation intermediate is the rate-determining step of the reaction. pressbooks.pub Because the carbocation intermediate is planar, the bromide ion can attack from either face, leading to a racemic mixture of enantiomers if a chiral center is formed. masterorganicchemistry.com

Table 2: Hydrobromination of this compound

| Reactant | Reagent | Intermediate | Major Product | Regioselectivity |

|---|

Halogenation Reactions: Anti-Addition Stereochemistry and Halonium Ion Intermediates

The reaction of this compound with halogens like bromine (Br₂) in an inert solvent such as carbon tetrachloride (CCl₄) results in the addition of two bromine atoms across the double bond to form a vicinal dihalide. quora.commasterorganicchemistry.com A key feature of this reaction is its anti-addition stereochemistry, meaning the two bromine atoms add to opposite faces of the double bond. quora.commasterorganicchemistry.comlibretexts.org

The mechanism involves the formation of a cyclic bromonium ion intermediate. libretexts.orgyoutube.comjove.com

The alkene's π bond attacks one of the bromine atoms in the Br₂ molecule, displacing a bromide ion. Instead of forming a simple carbocation, the bromine atom forms a three-membered ring with the two carbons of the former double bond. libretexts.org

The resulting bromide ion then attacks one of the carbons of the bromonium ion from the side opposite to the bridging bromine atom (backside attack). masterorganicchemistry.comlibretexts.org This nucleophilic attack opens the ring and leads to the formation of the trans-1,2-dibromo-1-ethylcyclohexane product. chegg.com

This anti-addition is a direct consequence of the bridged halonium ion intermediate, which blocks one face of the molecule from nucleophilic attack. mnstate.edu

Table 3: Bromination of this compound

| Reactant | Reagents | Intermediate | Product | Stereochemistry |

|---|

Hydration Reactions: Acid-Catalyzed Hydroxylation and Regioselective Product Formation

The acid-catalyzed hydration of this compound involves the addition of water across the double bond in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄), to produce an alcohol. pearson.comlibretexts.org This reaction also adheres to Markovnikov's rule. pearson.compearson.comlibretexts.org

The mechanism is analogous to that of hydrohalogenation: libretexts.orglibretexts.org

Protonation : The alkene is protonated by a hydronium ion (H₃O⁺), formed from the acid in water, to generate the more stable tertiary carbocation at C1. pearson.comchemistrysteps.compressbooks.pub

Nucleophilic attack by water : A water molecule acts as a nucleophile and attacks the carbocation, forming a protonated alcohol (an oxonium ion). pearson.comchemistrysteps.com

Deprotonation : Another water molecule acts as a base to remove a proton from the oxonium ion, yielding the final alcohol product, 1-ethylcyclohexanol, and regenerating the acid catalyst. pearson.comlibretexts.orgchemistrysteps.com

Since the reaction proceeds through a planar carbocation intermediate, the nucleophilic attack by water can occur from either face, potentially leading to a mixture of stereoisomers if a new chiral center is created. pearson.comchemistrysteps.com

Table 4: Acid-Catalyzed Hydration of this compound

| Reactant | Reagents | Intermediate | Major Product | Regioselectivity |

|---|

Oxidation Chemistry and Epoxidation Studies

The carbon-carbon double bond of this compound can also undergo oxidation reactions, leading to the formation of epoxides and other oxygenated products.

Aerobic Epoxidation of Cyclic Alkenes: Mechanistic Challenges and Catalyst Design Considerations

Aerobic epoxidation, the use of molecular oxygen (O₂) or air as the oxidant, is an environmentally attractive and economically viable method for synthesizing epoxides. anr.fracs.org However, the direct reaction between an alkene and triplet oxygen is spin-forbidden. nih.gov Therefore, a catalyst is required to facilitate this transformation.

The development of efficient catalysts for the aerobic epoxidation of cyclic alkenes like this compound faces several challenges. A primary issue is the potential for allylic C-H bond oxidation, which competes with epoxidation and leads to undesired byproducts. rsc.org

Research in this area focuses on designing catalysts that can activate molecular oxygen and selectively transfer an oxygen atom to the double bond. anr.fr

Catalyst Systems : Various transition metal complexes have been investigated as catalysts, including those based on cobalt, manganese, ruthenium, and polyoxometalates. anr.frrsc.orgresearchgate.netresearchgate.net For instance, bis(2,2,6,6-tetramethyl-3,5-heptanedionato)cobalt(II) (Co(thd)₂) has been shown to be an effective catalyst for the aerobic epoxidation of unactivated alkenes. researchgate.net Ruthenium-porphyrin complexes have also demonstrated versatility in the aerobic epoxidation of both aromatic and aliphatic alkenes. nih.gov

Mechanistic Pathways : The mechanisms of these reactions are often complex and can involve radical pathways or the formation of high-valent metal-oxo species that act as the oxygen-transfer agent. researchgate.netacs.org Some systems utilize a co-substrate, such as an aldehyde or isobutyraldehyde, which is co-oxidized to form a peroxy species in situ that then epoxidizes the alkene. anr.frnih.govresearchgate.net

Challenges and Design Considerations : A significant challenge is to develop catalysts that are not only highly active and selective but also robust and recyclable. anr.fracs.org For industrial applications, heterogeneous catalysts are often preferred as they can be easily separated from the reaction mixture. anr.fr The choice of solvent can also play a crucial role, with green solvents like organic carbonates being explored to improve the sustainability of the process. researchgate.net For cyclic alkenes, the catalyst must favor the epoxidation pathway over allylic oxidation. rsc.org

While specific data for the aerobic epoxidation of this compound is not as abundant as for simpler alkenes like cyclohexene, the general principles and challenges of catalyst design for cyclic alkene epoxidation are directly applicable. rsc.org

Table 5: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 15410 |

| Hydrogen | 783 |

| Palladium | 23939 |

| Ethylcyclohexane | 15409 |

| Hydrogen bromide | 260 |

| 1-Bromo-1-ethylcyclohexane | 84534 |

| Bromine | 24408 |

| Carbon tetrachloride | 5943 |

| trans-1,2-Dibromo-1-ethylcyclohexane | Not available |

| Water | 962 |

| Sulfuric acid | 1118 |

| 1-Ethylcyclohexanol | 15411 |

| Oxygen | 977 |

| Cyclohexene | 8079 |

| Deuterium | 23961 |

| Platinum | 23938 |

| Nickel | 935 |

| cis-1-Ethyl-2-deuteriocyclohexane | Not available |

| Hydronium ion | 1088 |

| Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)cobalt(II) | 6451996 |

Oxidative Cleavage and Diol Formation Mechanisms

The double bond in this compound is susceptible to cleavage by strong oxidizing agents, leading to the formation of carbonyl compounds. Ozonolysis is a powerful method for this transformation. libretexts.org The reaction proceeds through the initial addition of ozone to the double bond, forming an unstable primary ozonide (molozonide). quora.com This intermediate rapidly rearranges to a more stable ozonide. quora.com Subsequent workup conditions determine the final products. Oxidative workup, often using hydrogen peroxide, cleaves the ozonide to yield a keto-acid, specifically 6-oxo-octanoic acid. masterorganicchemistry.comcdnsciencepub.com

Table 1: Products of Oxidative Cleavage of this compound

| Oxidizing Agent | Workup Condition | Major Product |

| Ozone (O₃) | Oxidative (e.g., H₂O₂) | 6-oxo-octanoic acid |

| Potassium Permanganate (KMnO₄) | Warm, acidic/basic | 6-oxo-octanoic acid |

Diol formation, or dihydroxylation, involves the addition of two hydroxyl groups across the double bond. The stereochemistry of the resulting diol depends on the reagent used. Syn-dihydroxylation, yielding a cis-diol, can be achieved using osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (KMnO₄). libretexts.orglibretexts.org The reaction with OsO₄ involves a concerted cycloaddition to form a cyclic osmate ester, which is then cleaved to give the diol. libretexts.orgmasterorganicchemistry.com Due to the toxicity and expense of OsO₄, it is often used in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO). masterorganicchemistry.comwikipedia.org Anti-dihydroxylation, producing a trans-diol, is typically a two-step process involving epoxidation followed by acid-catalyzed ring-opening. libretexts.orglibretexts.org

Isomerization of Epoxidized this compound Derivatives Over Solid Acid-Base Catalysts

This compound oxide, formed by the epoxidation of this compound, can undergo rearrangement to various isomeric products, including aldehydes, ketones, and allylic alcohols. The product distribution is highly dependent on the nature of the catalyst used. Solid acid-base catalysts are of particular interest due to their potential for high selectivity and ease of separation from the reaction mixture.

The mechanism of isomerization over these catalysts involves the interaction of the epoxide's oxygen atom with an acid or base site on the catalyst surface. Acidic sites promote the cleavage of a C-O bond, leading to the formation of a carbocationic intermediate. This intermediate can then undergo a hydride or alkyl shift, followed by deprotonation, to yield a ketone (e.g., 2-ethylcyclohexanone) or an aldehyde. Basic sites, on the other hand, facilitate the abstraction of a proton from a carbon adjacent to the epoxide ring, leading to the formation of an allylic alcohol.

Research has shown that the selectivity of the isomerization can be tuned by modifying the acid-base properties of the catalyst. For example, catalysts with a high density of strong acid sites tend to favor the formation of carbonyl compounds, while those with a predominance of basic sites favor the formation of allylic alcohols. The choice of solvent can also influence the reaction pathway.

Polymerization Mechanisms and Kinetics of this compound

Cycloolefins like this compound can undergo polymerization through two main pathways: addition polymerization across the double bond or ring-opening polymerization. tandfonline.com

Radical Polymerization Pathways and Polymer Microstructure

Radical polymerization of this compound can be initiated by substances that generate free radicals, such as peroxides or azo compounds. vaia.comresearchgate.net The process involves initiation, propagation, and termination steps. vaia.com In the initiation step, a radical initiator decomposes to form free radicals, which then add to the double bond of a this compound monomer, creating a monomer radical. This radical then attacks another monomer in the propagation step, leading to chain growth. vaia.com The stability of the radical intermediate plays a crucial role in the reaction.

The microstructure of the resulting polymer is influenced by the reaction conditions. The polymer chain will contain cyclohexyl rings as part of the backbone. The presence of the ethyl group can lead to stereochemical variations in the polymer chain, affecting its physical properties.

Cationic Polymerization of Substituted Cycloalkenes

Cationic polymerization is a suitable method for alkenes with electron-donating substituents, as these groups can stabilize the resulting carbocation intermediate. wikipedia.org The polymerization is initiated by a cationic species, often generated from a protic acid or a Lewis acid. youtube.comscribd.comfiveable.me This initiator adds to the double bond of the monomer, creating a carbocation at the more substituted carbon. libretexts.org

This carbocation then propagates the polymer chain by attacking the double bond of another monomer molecule. youtube.com The kinetics of cationic polymerization can be complex and are influenced by factors such as the nature of the solvent and the counterion. wikipedia.orgacs.orgcsbsju.edu For substituted cycloalkenes like this compound, the polymerization can proceed via the double bond, leaving the ring intact, or through ring-opening polymerization (ROP), which is driven by the relief of ring strain. wikipedia.orgacs.org The specific pathway taken depends on the monomer structure and the reaction conditions. wikipedia.org

Allylic Functionalization Reactions

Regioselective Allylic Halogenation (e.g., N-Bromosuccinimide, NBS)

Allylic halogenation allows for the introduction of a halogen atom at the carbon adjacent to the double bond. youtube.commasterorganicchemistry.com N-Bromosuccinimide (NBS) is a highly selective reagent for allylic bromination, particularly when used in the presence of a radical initiator like light or peroxides. libretexts.orgvaia.com The use of NBS is advantageous because it provides a low, constant concentration of bromine in the reaction mixture, which minimizes the competing electrophilic addition of bromine to the double bond. masterorganicchemistry.comlibretexts.org

The reaction proceeds via a free radical chain mechanism. libretexts.org The initiator promotes the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. chemistrysteps.comorgoreview.com This bromine radical then abstracts an allylic hydrogen from this compound. youtube.com In the case of this compound, there are two allylic positions. Abstraction of a hydrogen from the CH₂ group (C6) leads to a more stable tertiary allylic radical due to resonance stabilization. vaia.com This radical then reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to form the allylic bromide product and another bromine radical, which continues the chain reaction. libretexts.orgchemistrysteps.com Due to the higher stability of the tertiary allylic radical, the major product of the reaction is 6-bromo-1-ethylcyclohexene. vaia.compearson.com

Mechanisms of Allylic Oxidation and Substitution

The reactivity of this compound is significantly influenced by the presence of allylic positions—the carbon atoms adjacent to the double bond. These positions are activated towards both oxidation and substitution reactions due to the ability of the adjacent double bond to stabilize reaction intermediates, such as radicals or carbocations, through resonance.

Allylic Oxidation Mechanisms

Allylic oxidation introduces an oxygen-containing functional group, typically a hydroxyl or carbonyl group, at a carbon adjacent to the double bond. The specific product depends heavily on the oxidizing agent used and the reaction conditions.

Oxidation with Selenium Dioxide (SeO₂)

Selenium dioxide is a classic and reliable reagent for the allylic hydroxylation of olefins. nbu.ac.in The reaction with this compound proceeds through a well-established mechanistic pathway involving two key pericyclic reactions:

Ene Reaction: The process begins with an ene reaction, where the selenium dioxide acts as the enophile. The double bond of this compound attacks the electrophilic selenium atom, accompanied by the transfer of an allylic hydrogen from the substrate to an oxygen atom on SeO₂. This forms an allylic seleninic acid intermediate. wikipedia.orgchemtube3d.com

nbu.ac.inwikipedia.org-Sigmatropic Rearrangement: The intermediate allylic seleninic acid rapidly undergoes a nbu.ac.inwikipedia.org-sigmatropic rearrangement. wikipedia.orgchemtube3d.com This step is crucial as it shifts the selenium atom and regenerates the double bond in its original position, resulting in the formation of an allylselenite ester.

Hydrolysis: The final step is the hydrolysis of the allylselenite ester, which cleaves the selenium-oxygen bond to yield the final allylic alcohol product and selenium(II) oxide, which typically decomposes to elemental selenium. wikipedia.org

For this compound, it has been reported that oxidation with selenium dioxide yields the acetate derivative of 1-ethylcyclohexen-6-ol, indicating that the oxidation preferentially occurs at the allylic methylene group within the cyclohexene ring. nbu.ac.in Further oxidation of the resulting allylic alcohol can occur, potentially leading to the formation of an α,β-unsaturated ketone. chemtube3d.com

Oxidation with Chromium-Based Reagents

Chromium(VI) reagents, such as chromium trioxide (CrO₃), are powerful oxidants capable of performing allylic oxidation. ajol.info These reactions often yield α,β-unsaturated ketones (enones) and can compete with the oxidative cleavage of the carbon-carbon double bond. ajol.info The oxidation of 1-methylcyclohexene with chromium trioxide in acetic acid, for instance, is a known method to prepare 3-methyl-2-cyclohexen-1-one. lookchem.com

The mechanism in an acetic acid medium is proposed to involve an acetochromate ion intermediate formed from CrO₃ and the solvent. ajol.info This species then attacks the alkene. For this compound, the reaction would likely proceed as follows:

Intermediate Formation: An intermediate is formed between the alkene's double bond and the chromium reagent.

Oxidation and Rearrangement: This intermediate undergoes rearrangement and electron transfer, leading to the oxidation of the allylic position to a ketone and the reduction of Cr(VI) to a lower oxidation state. ajol.info

The primary product expected from the allylic oxidation of this compound with chromium trioxide is 3-ethyl-2-cyclohexen-1-one. The stereochemistry of the substrate can also influence the reaction pathway; in some cyclic systems, axial allylic alcohols may undergo epoxidation instead of oxidation to an enone. rsc.org

| Reagent | Key Mechanistic Steps | Primary Product Type |

|---|---|---|

| Selenium Dioxide (SeO₂) | 1. Ene Reaction 2. nbu.ac.inwikipedia.org-Sigmatropic Rearrangement 3. Hydrolysis | Allylic Alcohol |

| Chromium Trioxide (CrO₃) | 1. Formation of Chromate Intermediate 2. Oxidation/Rearrangement | α,β-Unsaturated Ketone (Enone) |

Allylic Substitution Mechanisms

Allylic substitution involves the replacement of an allylic hydrogen with another atom, most commonly a halogen. This transformation is typically achieved through a free-radical pathway.

Allylic Bromination with N-Bromosuccinimide (NBS)

The most common and effective method for allylic bromination is the Wohl-Ziegler reaction, which uses N-bromosuccinimide (NBS) in the presence of a radical initiator such as light (hν) or heat. vaia.comlibretexts.org This method is highly selective for substitution at the allylic position over the competing electrophilic addition to the double bond. libretexts.org This selectivity is achieved because NBS provides a constant, low concentration of bromine (Br₂) throughout the reaction. libretexts.org

The mechanism is a radical chain reaction consisting of three distinct stages: libretexts.orgchemistrysteps.com

Initiation: The reaction begins with the homolytic cleavage of a small amount of Br₂ (or the N-Br bond of NBS) by light or heat to produce two bromine radicals (Br•). chemistrysteps.com

Propagation: This stage consists of two repeating steps.

A bromine radical abstracts a hydrogen atom from an allylic position of this compound. This step is highly favorable because the resulting allylic radical is stabilized by resonance, delocalizing the unpaired electron across two carbon atoms. libretexts.orgchemistrysteps.com

The newly formed allylic radical reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to form the allylic bromide product and a new bromine radical, which continues the chain. libretexts.org

Termination: The chain reaction concludes when two radicals combine in various ways, for example, two bromine radicals forming Br₂.

For this compound, abstraction of an allylic hydrogen can occur at two different sites: the methylene (-CH₂-) group of the ethyl substituent or the methylene group within the ring at the C6 position. The resulting resonance-stabilized allylic radical means that the subsequent attack by bromine can occur at more than one carbon. This can lead to a mixture of constitutional isomers, including products where the double bond has shifted (an allylic rearrangement). masterorganicchemistry.com The distribution of these products is often governed by the relative thermodynamic stabilities of the possible alkene products, with more substituted double bonds being favored (Zaitsev's rule). masterorganicchemistry.com

| Stage | Description |

|---|---|

| Initiation | Homolytic cleavage of Br₂ or NBS produces initial bromine radicals (Br•). |

| Propagation | 1. Br• abstracts an allylic hydrogen from this compound to form a resonance-stabilized allylic radical. 2. The allylic radical reacts with Br₂ to form the product and a new Br•. |

| Termination | Two radicals combine to terminate the chain reaction. |

Stereochemical Control and Mechanistic Elucidation in 1-ethylcyclohexene Transformations

Diastereoselectivity and Enantioselectivity in Asymmetric Additions

Asymmetric addition reactions to the prochiral double bond of 1-ethylcyclohexene can generate new stereocenters, making the control of diastereoselectivity and enantioselectivity a key objective. Reactions such as hydroboration-oxidation and epoxidation are prime examples where the stereochemical outcome is highly dependent on the reagents and catalysts employed.

Asymmetric Hydroboration-Oxidation: The hydroboration-oxidation of this compound is expected to yield trans-2-ethylcyclohexanol as the major product. This is because the reaction proceeds via a syn-addition of the hydroborane across the double bond, followed by oxidation with retention of configuration. researchgate.netchemrxiv.org The boron atom adds to the less substituted carbon (C2), and the hydrogen adds to the more substituted carbon (C1) of the original double bond. The attack of the hydroborating agent typically occurs from the less sterically hindered face of the cyclohexene ring.

In the context of enantioselective synthesis, chiral boranes are employed to induce asymmetry. For the analogous substrate, 1-methylcyclohexene, the use of chiral boranes can lead to the formation of trans-2-methylcyclohexanol with significant enantiomeric excess (ee). chegg.com For instance, monoisopinocampheylborane (IpcBH2) is effective for the asymmetric hydroboration of trisubstituted alkenes. ias.ac.in It is anticipated that reacting this compound with a chiral hydroborating agent, such as (+)-IpcBH2, would similarly lead to an enantioenriched sample of trans-2-ethylcyclohexanol. The development of rhodium- and copper-catalyzed asymmetric hydroborations has largely superseded older methods for achieving high enantioselectivity. acs.org

Asymmetric Epoxidation: The epoxidation of this compound creates an epoxide with two new stereocenters. The use of chiral catalysts allows for the enantioselective synthesis of one enantiomer over the other. wikipedia.org Methodologies like the Jacobsen-Katsuki epoxidation are specifically designed for the enantioselective epoxidation of unfunctionalized alkenes using a chiral manganese-salen catalyst. wikipedia.org While this method is highly effective for cis-disubstituted alkenes, its success with trisubstituted alkenes like this compound can vary. wikipedia.org

Another approach involves using chiral dioxiranes generated in situ from a chiral ketone and an oxidant like potassium peroxomonosulfate (Oxone). psu.eduorganic-chemistry.org For the epoxidation of 1-methylcyclohexene, this method has been shown to produce the corresponding epoxide with modest enantiomeric excess. psu.edu The stereochemical outcome is dictated by the face of the alkene π-system presented to the chiral oxidizing agent, which is influenced by the catalyst's structure. organic-chemistry.org

| Reaction | Reagent/Catalyst | Expected Major Product | Stereoselectivity |

| Hydroboration-Oxidation | 1. BH3-THF2. H2O2, NaOH | trans-2-Ethylcyclohexanol | Diastereoselective (Syn-addition) |

| Asymmetric Hydroboration | 1. Chiral Borane (e.g., IpcBH2)2. H2O2, NaOH | (R,R)- or (S,S)-2-Ethylcyclohexanol | Enantioselective & Diastereoselective |

| Asymmetric Epoxidation | Chiral Mn-salen complex, NaOCl | Enantioenriched 1-Ethyl-7-oxabicyclo[4.1.0]heptane | Enantioselective |

| Asymmetric Epoxidation | Chiral Ketone, Oxone | Enantioenriched 1-Ethyl-7-oxabicyclo[4.1.0]heptane | Enantioselective |

Influence of the Ethyl Substituent on Reaction Stereochemistry

The ethyl group at the C1 position exerts a significant steric and conformational influence on the stereochemical course of addition reactions. Its primary role is to direct incoming reagents to the face of the double bond opposite to it.

In the chair-like transition state of the cyclohexene ring, substituents prefer to occupy pseudo-equatorial positions to minimize steric strain. The ethyl group is larger than a methyl group and thus has a stronger preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions. fiveable.memasterorganicchemistry.com The energetic preference for a substituent to be in the equatorial position is quantified by its "A-value," which is the difference in Gibbs free energy (ΔG) between the equatorial and axial conformers. The A-value for an ethyl group is approximately 1.75 kcal/mol, slightly higher than that for a methyl group (1.70 kcal/mol). masterorganicchemistry.com

This preference means that the ethyl group effectively shields one face of the molecule. For an incoming electrophile or reagent, the pathway of approach is sterically congested on the side occupied by the ethyl group. Consequently, the reagent will preferentially attack from the less hindered, opposite face. This principle governs the diastereoselectivity of many additions. For example, in hydroboration, the borane will add to the face anti to the ethyl group, leading to the trans product after oxidation. researchgate.netmnstate.edu Similarly, in catalytic hydrogenation using a catalyst like Pd/C, hydrogen atoms add from the less hindered face, although in this specific case, the reaction simply saturates the ring to form ethylcyclohexane without creating new stereocenters. pearson.com

Conformational Analysis of Transition States for Stereoselective Outcomes

The stereochemical outcome of a reaction is determined by the relative energies of the competing diastereomeric transition states. For reactions involving this compound, a conformational analysis of the transition state is crucial for predicting and explaining the observed selectivity. The molecule likely adopts a half-chair conformation, and the transition state for an addition reaction will resemble this geometry.

The ethyl group's preference for a pseudo-equatorial orientation in the ground state and in the transition state is a dominant factor. fiveable.mepearson.com Any transition state that forces the ethyl group into a more sterically demanding pseudo-axial position will be higher in energy and therefore disfavored.

Consider the addition of an electrophile (E+) to this compound. The reaction proceeds via the formation of an intermediate, such as a bromonium ion in bromination or a mercurinium ion in oxymercuration. jove.com The electrophile will approach from the face opposite the ethyl group. The subsequent attack by a nucleophile (Nu-) occurs in an anti-periplanar fashion. jove.com For cyclohexene systems, this corresponds to a trans-diaxial opening of the cyclic intermediate. libretexts.orglibretexts.org This mechanistic constraint, combined with the initial facial bias from the ethyl group, dictates the final stereochemistry of the di-substituted product. For example, the reaction of 1-methylcyclohexene with bromine and water yields trans-2-bromo-1-methylcyclohexanol, a result of the anti-addition pathway. jove.com A similar outcome is expected for this compound.

Quantum chemical calculations and computational modeling can be employed to explore the potential energy surfaces of these reactions, providing detailed insights into the geometries and energies of the various possible transition states. researchgate.netresearchgate.net Such studies can unravel the subtle balance of steric and electronic effects that lead to the observed stereoselectivity. researchgate.net

Probing Stereochemical Mechanisms through Deuterium Labeling Studies

Deuterium labeling is a powerful experimental technique used to trace the pathways of atoms through a reaction and to elucidate stereochemical mechanisms. libretexts.org By replacing specific hydrogen atoms with deuterium, chemists can distinguish between otherwise identical positions or faces of a molecule and determine the stereochemistry of bond-forming and bond-breaking steps. researchgate.netnih.gov

For transformations of this compound, deuterium labeling can provide definitive evidence for proposed mechanisms. For instance, to confirm the syn-addition of hydrogen in catalytic hydrogenation, one could use D2 instead of H2. While the product, ethylcyclohexane-d2, does not have new stereocenters relative to the starting material, analysis could reveal the relative orientation of the added deuterium atoms.

A more insightful application would be in reactions that create new stereocenters. For example, in the hydroboration-oxidation sequence, performing the hydroboration with a deuterated borane (e.g., BD3) and subsequent oxidation would place a deuterium atom at C2. The stereochemical relationship between the deuterium and the hydroxyl group at C1 could then be determined by NMR spectroscopy, confirming the syn-addition mechanism. polimi.it

Furthermore, deuterium labeling can be used to distinguish between competing reaction pathways. In a study on the allylic arylation of a deuterated cyclohexene derivative, the position of the deuterium in the final product was used to differentiate between a radical coupling mechanism and a radical anion capture mechanism. nih.gov Similar experiments on this compound could clarify the mechanisms of various allylic functionalization reactions. The use of deuterium labeling provides unambiguous evidence that is often difficult to obtain by other means, making it an indispensable tool for mechanistic and stereochemical investigations. nih.gov

Advanced Spectroscopic and Analytical Methodologies for 1-ethylcyclohexene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of 1-ethylcyclohexene and for probing the mechanisms of reactions in which it participates. Both ¹H and ¹³C NMR provide detailed information about the molecule's carbon framework and the chemical environment of its hydrogen atoms.

The structural confirmation of this compound is readily achieved by analyzing its NMR spectra. In ¹³C NMR, this compound is expected to show eight distinct signals, corresponding to its eight carbon atoms, unless there is accidental chemical shift equivalence. The olefinic carbons of the cyclohexene ring appear in the downfield region, typically between 100-150 ppm, while the sp³ hybridized carbons of the ethyl group and the remaining ring carbons resonate in the upfield region (20-50 ppm). libretexts.orgpressbooks.pub For instance, in a related compound, 1-methylcyclohexene, the sp³ carbons appear in the 20-50 δ range and the sp² carbons are observed between 100-150 δ. libretexts.orgpressbooks.pub

¹H NMR spectroscopy complements the ¹³C data by providing information on the proton environments and their connectivity. The vinylic proton on the cyclohexene ring gives a characteristic signal, and the protons of the ethyl group and the cyclohexene ring methylene groups show distinct chemical shifts and coupling patterns that are invaluable for confirming the structure.

Beyond structural verification, NMR is a powerful tool for mechanistic analysis. For example, in studies of elimination reactions, such as the dehydration of 2-methylcyclohexanol, ¹³C NMR can definitively identify the major and minor alkene products, like 1-methylcyclohexene and methylenecyclohexane, by counting the number of distinct carbon signals. libretexts.orgpressbooks.pub Furthermore, in-situ NMR monitoring allows for the real-time tracking of reactants, intermediates, and products, providing kinetic data and insights into reaction pathways. acs.org This has been demonstrated in various catalytic reactions where the formation and consumption of intermediates can be directly observed. acs.orgwalisongo.ac.id

| Compound | Nucleus | Region (ppm) | Signal Type | Reference |

| This compound | ¹³C | 100-150 | Olefinic (sp²) | libretexts.orgpressbooks.pub |

| 20-50 | Aliphatic (sp³) | libretexts.orgpressbooks.pub | ||

| ¹H | Varies | Vinylic, Alkyl | nih.gov | |

| 1-Methylcyclohexene | ¹³C | 100-150 | Olefinic (sp²) | libretexts.orgpressbooks.pub |

| 20-50 | Aliphatic (sp³) | libretexts.orgpressbooks.pub | ||

| Ethyl Acrylate | ¹³C | 166.0 | Carbonyl (C=O) | libretexts.org |

| 130.3, 128.5 | Vinylic (C=C) | libretexts.org | ||

| 60.5 | O-CH₂ | libretexts.org | ||

| 14.1 | CH₃ | libretexts.org |

Mass Spectrometry Techniques for Identification of Reaction Intermediates and Products

Mass spectrometry (MS) is an indispensable tool in the study of this compound, providing crucial information on its molecular weight and fragmentation patterns, which aids in its identification and in the characterization of reaction products and transient intermediates. The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak (M⁺) corresponding to its molecular weight of 110.20 g/mol . nih.govnist.gov

The fragmentation pattern in the mass spectrum provides a fingerprint for the molecule. For this compound, common fragments arise from the loss of alkyl groups and rearrangements of the cyclohexene ring. This data is available in spectral databases like the NIST WebBook. nist.govnist.gov

In the context of reaction analysis, MS techniques are pivotal for identifying short-lived intermediates and final products. For instance, in studies of catalytic oxidation or reduction reactions involving alkenes, MS can detect the formation of transient species. acs.org Techniques like Liquid Injection Field Desorption Ionization Mass Spectrometry (LIFDI-MS) have been used to observe short-lived metal-hydride intermediates in catalytic cycles. acs.org The identification of reaction products, even in complex mixtures resulting from reactions like the dehydration of substituted cyclohexanols, is routinely accomplished by coupling mass spectrometry with a separation technique, most commonly gas chromatography (GC-MS). researchgate.net

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄ | nih.govnist.gov |

| Molecular Weight | 110.20 g/mol | nih.govnist.gov |

| Ionization Method | Electron Ionization (EI) | nist.govnist.gov |

| Primary Application | Molecular Weight Determination, Structural Elucidation, Product Identification | nist.govnist.govresearchgate.net |

Chromatographic Techniques (GC-MS, HPLC) for Purity Assessment and Isomer Separation

Chromatographic techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), are fundamental for assessing the purity of this compound and for separating it from its various isomers.

GC-MS is a powerful and widely used method for the analysis of volatile compounds like this compound. epa.gov It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is routinely employed to determine the purity of a this compound sample by separating it from any starting materials, byproducts, or isomers. For example, in the synthesis of alkenes from the dehydration of alcohols, GC-MS is used to identify and quantify the different alkene isomers produced, such as 1-methylcyclohexene, 3-methylcyclohexene, and methylenecyclohexane. researchgate.netchegg.com The retention time in the gas chromatogram provides a preliminary identification, which is then confirmed by the mass spectrum of each separated component. researchgate.net The Kovats retention index is a standardized measure used in GC to characterize compounds, and values for this compound on various stationary phases are available. nih.gov

High-Performance Liquid Chromatography (HPLC) is another crucial separation technique, especially for non-volatile compounds or for separations that are challenging by GC. HPLC is particularly effective for the separation of isomers, including positional and geometric (cis/trans) isomers. google.comwalshmedicalmedia.comunt.edu While normal-phase HPLC can be used for isomer separations, reversed-phase HPLC (RP-HPLC) is one of the most common modes due to its versatility. walshmedicalmedia.comunt.edu The choice of stationary phase is critical; columns with specific functionalities, such as phenyl or cholesterol groups, can offer enhanced selectivity for isomers based on differences in polarity, shape, or π-π interactions. nacalai.commtc-usa.com For instance, columns with pyrenylethyl groups can separate structural isomers through π-π interactions. nacalai.com The addition of modifiers to the mobile phase can also be used to fine-tune the separation of olefinic isomers. google.com

| Technique | Application | Key Features | Reference |

| GC-MS | Purity assessment, Isomer quantification, Product identification | High resolution separation, Confirmatory identification by MS | researchgate.netepa.govchegg.com |

| HPLC | Isomer separation (positional, geometric) | Versatile (normal and reversed-phase), Tunable selectivity with different columns and mobile phases | google.comwalshmedicalmedia.comunt.edunacalai.commtc-usa.com |

In-situ Spectroscopic Monitoring for Kinetic and Mechanistic Insights

In-situ spectroscopic monitoring provides a powerful window into the dynamics of chemical reactions, allowing for the real-time observation of species concentrations and the elucidation of reaction kinetics and mechanisms. For reactions involving this compound, techniques like Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy and UV-Visible spectroscopy are particularly valuable.

ATR-FTIR spectroscopy can be used to monitor reactions in real-time, even under high pressure and temperature. nih.govresearchgate.net By tracking the characteristic vibrational bands of reactants, intermediates, and products, one can obtain concentration profiles as a function of time. This data is essential for developing kinetic models of the reaction. nih.gov For example, in catalytic hydrogenations, ATR-FTIR has been used to follow the consumption of the reactant and the formation of both the desired product and any side products, providing insights into the reaction network and selectivity changes over time. nih.govresearchgate.net

UV-Visible absorption spectroscopy is another technique suitable for real-time reaction monitoring, provided that one or more of the species involved in the reaction absorb in the UV-Visible range. thermofisher.com Kinetic analysis involves tracking the change in absorbance at a specific wavelength over time, which can be related to the change in concentration via the Beer-Lambert law. This allows for the determination of reaction rates and rate constants. thermofisher.com

The data obtained from in-situ monitoring is crucial for building detailed kinetic models that describe the reaction pathways. researchgate.netresearchgate.net Transient-state kinetic analysis, which focuses on the initial moments of a reaction, can help identify and characterize fleeting intermediates that are not observable under steady-state conditions. wustl.edu This level of mechanistic detail is essential for optimizing reaction conditions and designing more efficient catalytic systems for reactions involving alkenes like this compound.

| Technique | Principle | Application | Insights Gained | Reference |

| ATR-FTIR | Measures vibrational spectra of species near a crystal surface | Real-time monitoring of liquid or solid-catalyzed reactions | Concentration profiles, Reaction kinetics, Mechanistic pathways, Catalyst behavior | nih.govresearchgate.net |

| UV-Visible Spectroscopy | Measures absorption of UV-Visible light by chromophores | Monitoring reactions with colored or UV-active species | Reaction rates, Rate constants, Kinetic analysis | thermofisher.com |

| In-situ NMR | Real-time acquisition of NMR spectra during a reaction | Tracking soluble reactants, intermediates, and products | Structural evolution, Kinetic parameters, Mechanistic elucidation | acs.orgwalisongo.ac.id |

Computational and Theoretical Investigations of 1-ethylcyclohexene Systems

Quantum Chemical Studies of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of 1-ethylcyclohexene. nanomeghyas.irchimicatechnoacta.ru These studies often focus on key descriptors that govern the molecule's behavior in chemical reactions.

One of the primary areas of investigation involves the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nanomeghyas.irchimicatechnoacta.ru The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of the molecule. chimicatechnoacta.ru A smaller gap generally implies higher reactivity. chimicatechnoacta.ru

Other important quantum chemical descriptors calculated for cyclohexene derivatives include:

Chemical Potential (μ): This descriptor measures the escaping tendency of electrons from an equilibrium system.

Chemical Hardness (η): Hardness is a measure of the molecule's resistance to a change in its electron distribution. A larger HOMO-LUMO gap corresponds to a harder molecule. chimicatechnoacta.ru

Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons.

Maximum Charge Transfer (ΔNmax): This value indicates the maximum number of electrons that a molecule can accept. nanomeghyas.ir

Theoretical studies on cyclohexene derivatives have utilized these descriptors to evaluate their potential as electron receptors in applications like organic photovoltaic cells. nanomeghyas.ir For instance, DFT calculations at the B3LYP/6-31G(d,p) level have been used to assess the efficiency of cyclohexene derivatives when paired with an electron donor like polyhexyl thiophene (P3HT). nanomeghyas.ir

Molecular Dynamics Simulations for Conformational Analysis and Reaction Pathways

Molecular dynamics (MD) simulations are a powerful tool for investigating the conformational landscape and reaction dynamics of this compound. chemrxiv.orgmun.ca These simulations model the atomic motions of the molecule over time, providing insights into its flexibility and the various shapes it can adopt. mun.ca For cyclic systems like this compound, understanding the conformational preferences is crucial as it can significantly influence reactivity. researchgate.net

The conformational analysis of cyclohexene and its derivatives often reveals a preference for a half-chair conformation. MD simulations, in conjunction with quantum mechanics (QM) methods, can explore the potential energy surface (PES) to identify stable conformers and the energy barriers between them. researchgate.net This is particularly important for understanding ring-inversion processes. researchgate.net

Key findings from computational studies on related systems include:

The replacement of a methylene group in the cyclohexene ring with a heteroatom can significantly alter the potential energy surface and the equilibrium conformation due to effects like n-π conjugation. researchgate.net

Direct dynamics simulations have been used to investigate the intramolecular and unimolecular dynamics of intermediates on the cyclohexane potential energy surface, such as the twist-boat conformer. researchgate.net

For complex molecules, replica-exchange molecular dynamics combined with clustering analysis can efficiently sample the conformational space to identify the most probable conformations in different environments (e.g., in solution or the gas phase). mun.ca

MD simulations can also be used to explore reaction pathways by modeling the trajectory of the reacting molecules. chemrxiv.org This can help in visualizing the structural changes that occur during a reaction and in identifying key intermediate states.

Transition State Theory (TST) and Variational Transition State Theory (VTST) for Reaction Rate Constants (e.g., H-abstraction)

Transition State Theory (TST) and its more refined version, Variational Transition State Theory (VTST), are fundamental theoretical frameworks for calculating the rate constants of chemical reactions, such as the hydrogen abstraction (H-abstraction) from this compound. researchgate.netiaea.org These theories are based on the concept of a transition state, which is the highest energy point along the minimum energy path connecting reactants and products. wikipedia.org

In the context of this compound, H-abstraction reactions are particularly important in combustion and atmospheric chemistry. acs.org These reactions involve the removal of a hydrogen atom by a radical species. Theoretical studies on the H-abstraction from cyclohexene and its derivatives by radicals like H, OH, and HO2 have been performed to determine the potential energy surfaces and reaction rate constants. researchgate.net

Key aspects of these theoretical investigations include:

Calculation of Stationary Points: The geometries and vibrational frequencies of reactants, products, and transition states are calculated using quantum chemical methods, such as BHandHLYP/6-311++G(d,p). researchgate.net

Energy Refinement: Single-point energy calculations are often performed at a higher level of theory, like DLPNO-CCSD(T)/CBS, to obtain more accurate energy barriers. researchgate.net

Canonical Variational Transition State Theory (CVT): CVT is used to determine rate constants, especially for reactions with well-defined energy barriers. researchgate.netfrontiersin.org It involves finding the dividing surface along the reaction coordinate that minimizes the rate constant.

Tunneling Corrections: For H-abstraction reactions, quantum mechanical tunneling can be significant. researchgate.net Methods like the small curvature tunneling (SCT) correction are often included in the rate constant calculations. frontiersin.org

Studies on ethylcyclohexane (ECH) have shown that the kinetics of H-abstraction reactions with hydrogen atoms can be effectively explored using MS-VTST combined with multidimensional tunneling methods over a wide temperature range. acs.org

Density Functional Theory (DFT) in Reaction Pathway Elucidation and Energy Landscapes (e.g., retro-Diels-Alder reactions)

Density Functional Theory (DFT) is a widely used computational method for elucidating reaction pathways and mapping the energy landscapes of chemical reactions involving this compound, such as the retro-Diels-Alder reaction. researchgate.netrsc.orgrsc.org DFT provides a good balance between computational cost and accuracy, making it suitable for studying complex reaction mechanisms. researchgate.net

The retro-Diels-Alder reaction is a pericyclic reaction where a cyclohexene ring breaks apart to form a diene and a dienophile. For this compound, this would involve the cleavage of the ring to produce 1,3-butadiene and ethene. DFT calculations are employed to:

Locate Transition States: By searching for first-order saddle points on the potential energy surface, DFT can identify the geometry of the transition state for the retro-Diels-Alder reaction. researchgate.netresearchgate.net

Calculate Activation Energies: The energy difference between the reactants and the transition state gives the activation energy, which is a key factor in determining the reaction rate. rsc.orgrsc.org